molecular formula C16H18 B3056528 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene CAS No. 721-34-6

1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene

Cat. No.: B3056528
CAS No.: 721-34-6
M. Wt: 210.31 g/mol
InChI Key: BRRCYHJYRWUFIP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene is a branched aromatic hydrocarbon featuring a central benzene ring substituted with two methyl groups at the 1- and 3-positions and a benzyl group bearing a 3-methylphenyl moiety at the 2-position.

Properties

IUPAC Name

1,3-dimethyl-2-[(3-methylphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-12-6-4-9-15(10-12)11-16-13(2)7-5-8-14(16)3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRCYHJYRWUFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492099
Record name 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-34-6
Record name 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene typically involves Friedel-Crafts alkylation reactions. In this process, benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts alkylation methods but optimized for large-scale operations. This includes using continuous flow reactors and recycling catalysts to improve efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

(3-Methylphenyl) Methanol
  • Structure : Features a hydroxyl (-OH) group instead of the benzyl group in the target compound.
  • Reactivity : The hydroxyl group increases polarity, enabling hydrogen bonding and participation in oxidation or esterification reactions. In contrast, the target compound’s benzyl group enhances lipophilicity and stability under oxidative conditions .
  • The target compound’s lack of polar groups may reduce its biodegradability .
2-(3-Methylphenyl)ethanol
  • Structure: Contains a 3-methylphenyl group attached to an ethanol chain.
  • Physical Properties : Higher polarity due to the hydroxyl group, making it more soluble in polar solvents. The target compound’s fully alkylated structure likely results in lower water solubility .
  • Applications : Used in fragrances due to its aromatic-alcohol hybrid structure. The target compound’s lack of functional groups may limit its direct use in fragrance formulations .
1,3-Dimethyl-2-(2-methylprop-2-enyl)benzene
  • Structure : Substituted with an alkenyl group (2-methylprop-2-enyl) instead of the benzyl group.
  • Reactivity : The double bond in the alkenyl group enables electrophilic addition reactions (e.g., hydrogenation), unlike the target compound’s saturated benzyl substituent. This difference could influence catalytic hydrogenation pathways .
((3-Methoxyphenyl)methylene)dibenzene
  • Structure : Incorporates a methoxy (-OCH₃) group, an electron-donating substituent, altering aromatic ring reactivity.
  • Electronic Effects : The methoxy group directs electrophilic substitution to the para position, whereas the target compound’s methyl groups activate the ring but lack strong directional effects. This distinction impacts regioselectivity in synthesis .

Physical and Chemical Properties

Compound Key Substituents Boiling Point (Estimated) Solubility Profile Stability
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene Methyl, benzyl (3-methyl) High (due to alkylation) Lipophilic, low water solubility Stable under neutral conditions
(3-Methylphenyl) methanol Hydroxyl, 3-methylphenyl Moderate Polar solvents Prone to oxidation
2-(3-Methylphenyl)ethanol Ethanol chain Moderate-high Polar and non-polar Moderate stability
1,3-Dimethyl-2-(2-methylprop-2-enyl)benzene Alkenyl group Moderate Non-polar solvents Reactive to addition

Environmental and Industrial Relevance

  • Environmental Impact : The target compound’s structural similarity to cypermethrin derivatives suggests possible roles in pesticide degradation pathways. However, its lipophilicity may contribute to bioaccumulation .

Biological Activity

Overview

1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene, also known as 3,4'-Dimethyldiphenylmethane, is an organic compound with the molecular formula C15H16. It is characterized by a benzene ring substituted with two methyl groups and a 3-methylphenylmethyl group. This compound has been investigated for its potential biological activities, including its interactions with various biomolecules and its implications in medicinal chemistry.

The compound undergoes various chemical reactions that are essential for its biological activity:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Capable of being reduced to more saturated hydrocarbons.
  • Substitution : Engages in electrophilic aromatic substitution reactions.

These reactions can lead to the formation of various biologically active derivatives that may exhibit different pharmacological properties.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as a nucleophile in electrophilic aromatic substitution reactions, which can produce various substituted products that may modulate biological pathways. The specific molecular targets and pathways affected by this compound are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in metabolic processes .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) % Inhibition
Compound AHEPG21.18 ± 0.1490.47%
Compound BMDA-MB-4685.132 ± 0.21184.83%
Compound CSK-MEL-56.554 ± 0.28781.58%

These findings indicate that modifications to the base structure can enhance biological activity significantly .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial effects. Certain structural analogs have demonstrated significant inhibition against bacterial strains and fungi, suggesting a broader spectrum of biological activity .

Case Studies

  • Study on Anticancer Activity : A series of derivatives based on this compound were synthesized and tested against a panel of cancer cell lines including breast (MCF7), prostate (PC-3), and colon (HCT116). The most potent derivative exhibited an IC50 value below 1 µM against multiple cell lines, indicating strong antiproliferative effects .
  • Antimicrobial Screening : In a separate study, various derivatives were screened for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria. Some compounds showed significant inhibition at concentrations as low as 10 µM, highlighting their potential as new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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